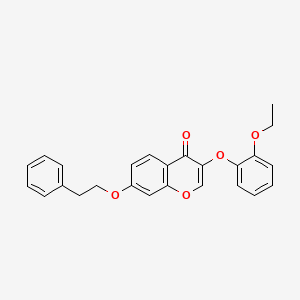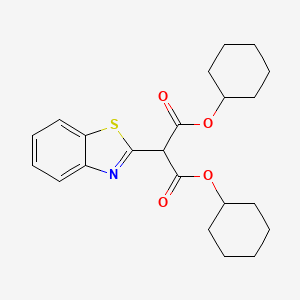![molecular formula C25H22ClNO5S B4610052 4-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4610052.png)
4-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
4-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C25H22ClNO5S and its molecular weight is 484.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.0907217 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Derivatives of Griseofulvin and Antimicrobial Activity : Research on derivatives from the mangrove endophytic fungus Nigrospora sp. includes compounds with structures related to the query, showing moderate antitumor and antimicrobial activity (Xia et al., 2011). This highlights the potential for developing bioactive compounds with structural similarities to the query for pharmaceutical applications.
Electronic and Nonlinear Optical Properties : The study on heterocyclic compounds including 1,2,4-triazoles provides insights into their electronic properties, spectroscopic analysis, and potential for application in materials science due to their nonlinear optical properties (Beytur & Avinca, 2021). Such compounds could be utilized in the development of optical devices and materials.
Biological Applications
Antimicrobial and Antitumor Activities : Several studies have identified the antimicrobial and antitumor potentials of compounds structurally related to the query. For instance, new triazole derivatives have shown good to moderate activities against various microorganisms, suggesting their utility in addressing antibiotic resistance and cancer treatment (Bektaş et al., 2010).
Lipase and α-Glucosidase Inhibition : Research on triazolylacetohydrazide derivatives has demonstrated significant inhibitory activity against lipase and α-glucosidase enzymes, indicating potential applications in the treatment of obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Material Science and Chemistry
Oxovanadium Complexes : Studies on cis-dioxomolybdenum(VI) complexes with ONN chelating thiosemicarbazidato ligands, including compounds with substituents similar to the query, have explored their synthesis, characterization, and antioxidant activities. These complexes have potential applications in catalysis and as materials with specific electronic properties (Ceylan et al., 2015).
Schiff Base Chemistry : The synthesis and characterization of Schiff bases tethered to 1,2,4-triazole and pyrazole rings, along with their biological evaluation for antioxidant and α-glucosidase inhibitory activities, demonstrate the utility of these compounds in medicinal chemistry and as potential therapeutic agents (Pillai et al., 2019).
Propiedades
IUPAC Name |
(4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-16-14-18(9-10-19(16)26)30-11-5-12-31-23-17(6-3-7-21(23)29-2)15-20-25(28)32-24(27-20)22-8-4-13-33-22/h3-4,6-10,13-15H,5,11-12H2,1-2H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGCXINEVJXYNP-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCOC2=C(C=CC=C2OC)C=C3C(=O)OC(=N3)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCCOC2=C(C=CC=C2OC)/C=C/3\C(=O)OC(=N3)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4609985.png)

![N-(5-chloro-2-pyridinyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4609994.png)
![2-{1-(4-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4609995.png)

![3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B4610006.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4610008.png)
![3-methyl-5-[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4610013.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4610016.png)
![2-{2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol](/img/structure/B4610028.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4610029.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4610035.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethylbenzamide](/img/structure/B4610055.png)
